![molecular formula C15H13IO3 B454992 3-[(4-Iodophenoxy)methyl]-4-methoxybenzaldehyde CAS No. 438221-75-1](/img/structure/B454992.png)

3-[(4-Iodophenoxy)methyl]-4-methoxybenzaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

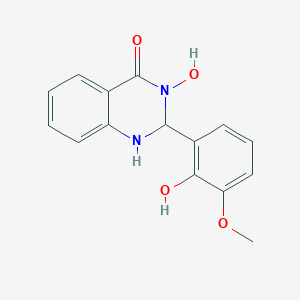

3-[(4-Iodophenoxy)methyl]-4-methoxybenzaldehyde is a chemical compound that belongs to the family of benzaldehydes . It has a molecular weight of 368.17g/mol .

Molecular Structure Analysis

The molecular formula of 3-[(4-Iodophenoxy)methyl]-4-methoxybenzaldehyde is C15H13IO3 . The InChI code is 1S/C15H13IO3/c1-18-15-7-2-11(9-17)8-12(15)10-19-14-5-3-13(16)4-6-14/h2-9H,10H2,1H3 .Physical And Chemical Properties Analysis

3-[(4-Iodophenoxy)methyl]-4-methoxybenzaldehyde is a powder at room temperature .Wissenschaftliche Forschungsanwendungen

Synthesis of Isotopically Labeled Compounds

Efficient synthesis techniques have been developed for isotopically labeled compounds, such as [3-^13C]-2,3-dihydroxy-4-methoxybenzaldehyde, which is a probe used in the synthesis of biologically relevant molecules. This process highlights the chemical's utility in molecular imaging through the introduction of a ^13C label via a linear synthesis from specific precursors, showcasing its role in advanced organic synthesis and imaging applications (Collins et al., 2016).

Green Synthesis of Schiff Bases

The green synthesis approach has been employed to prepare Schiff bases of 4-hydroxy-3-methoxybenzaldehyde using various aromatic amines. This method emphasizes the importance of designing chemical reactions that reduce or eliminate the generation of hazardous substances. High performance liquid chromatography (HPLC) and ultraviolet (UV) spectrophotometry techniques were developed for the qualitative study of these bases, indicating the compound's role in eco-friendly synthesis methods (Chigurupati et al., 2017).

Synthesis of Gigantol

In the synthesis of Gigantol, a compound synthesized through a series of reactions starting from 3,5-dihydroxybenzoate and 4-hydroxy-3-methoxybenzaldehyde, this compound serves as a critical intermediate. The process involves benzylation, methylation, reduction, bromination, and Wittig-Horner reaction, demonstrating its utility in complex organic synthesis and the production of biologically active compounds (Song Hong-rui, 2012).

Catalytic Applications

The compound has been utilized in the synthesis of molybdenum(VI) complexes with significant catalytic applications. These complexes have been tested as catalysts for the oxidation of primary alcohols and hydrocarbons, demonstrating the compound's role in the development of efficient and reusable catalysts for chemical transformations (Ghorbanloo & Maleki Alamooti, 2017).

Antioxidant Activity

Research into halogenated derivatives of vanillin, such as 3-chloro-4-hydroxy-5-methoxybenzaldehyde and 3-bromo-4-hydroxy-5-methoxybenzaldehyde, has been conducted to evaluate their antioxidant activity. These studies highlight the potential of structurally related compounds in the development of antioxidants, which are crucial for mitigating oxidative stress in biological systems (Rijal et al., 2022).

Safety and Hazards

Eigenschaften

IUPAC Name |

3-[(4-iodophenoxy)methyl]-4-methoxybenzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13IO3/c1-18-15-7-2-11(9-17)8-12(15)10-19-14-5-3-13(16)4-6-14/h2-9H,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAVPZAFVHDMJLZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=O)COC2=CC=C(C=C2)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13IO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(4-Iodophenoxy)methyl]-4-methoxybenzaldehyde | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 5-[(2-formyl-6-methoxyphenoxy)methyl]furan-2-carboxylate](/img/structure/B454909.png)

![(4-Benzylpiperidin-1-yl)[5-(3,4-dimethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone](/img/structure/B454910.png)

![Methyl 2-({[5-(3,4-dimethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-5-propyl-3-thiophenecarboxylate](/img/structure/B454911.png)

![5-[(3-Chlorophenoxy)methyl]-2-furoic acid](/img/structure/B454912.png)

![Ethyl 2-({[5-(3,4-dimethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-5-ethyl-3-thiophenecarboxylate](/img/structure/B454914.png)

![3-({[4-(Difluoromethyl)-6-methylpyrimidin-2-yl]sulfanyl}methyl)-4-methoxybenzaldehyde](/img/structure/B454917.png)

![Ethyl 5-(1-phenylethyl)-2-{[(5-propyl-3-thienyl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B454921.png)

![methyl 2-{[(5-propyl-3-thienyl)carbonyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B454924.png)

![4-[(4-Benzyl-1-piperidinyl)carbonyl]-2-(4-isopropylphenyl)-6-methylquinoline](/img/structure/B454925.png)

![3-[(2-Bromo-4-chlorophenoxy)methyl]-4-methoxybenzaldehyde](/img/structure/B454926.png)

![Methyl 2-({[5-(3,4-dimethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-5-ethylthiophene-3-carboxylate](/img/structure/B454928.png)

![[4-(Diphenylmethyl)piperazin-1-yl]{6-methyl-2-[4-(propan-2-yl)phenyl]quinolin-4-yl}methanone](/img/structure/B454931.png)

![Ethyl 2-({[5-(3,4-dimethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-5-propyl-3-thiophenecarboxylate](/img/structure/B454932.png)